molecular formula C26H26N2O2 B279817 N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide

カタログ番号: B279817
分子量: 398.5 g/mol
InChIキー: ZIZKRLGQUKHJJE-NCELDCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide, also known as NMDA receptor antagonist, is a chemical compound that is widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.

作用機序

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors are a type of ionotropic glutamate receptor that are involved in the regulation of synaptic plasticity and memory formation. This compound receptor antagonists such as this compound block the this compound receptors by binding to the receptor site and preventing the influx of calcium ions into the cell. This blockade results in the inhibition of synaptic plasticity and memory formation.
Biochemical and physiological effects:
This compound receptor antagonists such as this compound have been shown to have both biochemical and physiological effects. Biochemically, these compounds inhibit the activity of this compound receptors and prevent the influx of calcium ions into the cell. Physiologically, this compound receptor antagonists have been shown to have analgesic, anxiolytic, and antidepressant effects.

実験室実験の利点と制限

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as this compound have several advantages for lab experiments. These compounds are highly selective for this compound receptors and have a well-defined mechanism of action. They are also highly soluble in organic solvents and can be easily administered to cells or animals. However, there are also some limitations to the use of this compound receptor antagonists in lab experiments. These compounds can have off-target effects and may not accurately reflect the physiological effects of this compound receptor inhibition in vivo.

将来の方向性

There are several future directions for the study of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as this compound. One area of research is the development of more selective this compound receptor antagonists that can target specific subtypes of this compound receptors. Another area of research is the investigation of the therapeutic potential of this compound receptor antagonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of this compound receptors in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate this complex process.
Conclusion:
This compound is a widely used this compound receptor antagonist that has been extensively studied in the field of neuroscience. These compounds have a well-defined mechanism of action and have potential therapeutic applications in the treatment of neurodegenerative diseases, depression, anxiety, and chronic pain. However, there are also limitations to the use of this compound receptor antagonists in lab experiments, and further research is needed to fully understand the role of this compound receptors in synaptic plasticity and memory formation.

合成法

The synthesis of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide involves the reaction of 4-morpholinylmethylphenylamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.

科学的研究の応用

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as this compound have been extensively studied in the field of neuroscience. These compounds are used to study the role of this compound receptors in synaptic plasticity, memory formation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound receptor antagonists have also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.

特性

分子式

C26H26N2O2

分子量

398.5 g/mol

IUPAC名

(E)-N-[3-(morpholin-4-ylmethyl)phenyl]-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C26H26N2O2/c29-26(25(23-11-5-2-6-12-23)19-21-8-3-1-4-9-21)27-24-13-7-10-22(18-24)20-28-14-16-30-17-15-28/h1-13,18-19H,14-17,20H2,(H,27,29)/b25-19+

InChIキー

ZIZKRLGQUKHJJE-NCELDCMTSA-N

異性体SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4

SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4

正規SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。